Product packaging for 6-Chloroimidazo[1,2-a]pyridin-8-amine(Cat. No.:)

6-Chloroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B13023465
M. Wt: 167.59 g/mol
InChI Key: MMHUZZUCTUSBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroimidazo[1,2-a]pyridin-8-amine is a versatile chemical building block designed for advanced pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of yielding compounds with diverse biological activities . This particular amine-functionalized derivative is of significant interest for the synthesis of novel targeted therapies. Its structural features make it a valuable precursor in the design of potential anticancer agents. Research on analogous compounds has demonstrated potent activity as phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors, a key target in oncology . Furthermore, similar molecular frameworks are being explored in the development of inhibitors for the MAPK pathway, which is crucial in treating conditions like melanoma . The reactive chloro and amine groups on the core structure provide strategic sites for further chemical modification, enabling extensive structure-activity relationship (SAR) studies and the development of lead compounds with enhanced efficacy and selectivity. Researchers utilize this compound in the creation of diarylamides and diarylureas, which have shown promising antiproliferative activity in various cell-based assays . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B13023465 6-Chloroimidazo[1,2-a]pyridin-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C7H6ClN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2

InChI Key

MMHUZZUCTUSBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloroimidazo 1,2 a Pyridin 8 Amine and Its Analogs

Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Scaffold

The construction of the fused bicyclic imidazo[1,2-a]pyridine ring system is a central theme in synthetic organic chemistry, driven by the scaffold's prevalence in pharmaceuticals and materials science. bio-conferences.orgrsc.orgresearchgate.net

One of the most traditional and straightforward methods for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. This reaction typically proceeds by the initial SN2 reaction of the pyridine (B92270) ring nitrogen onto the α-halocarbonyl, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring. bio-conferences.orgnih.gov

The reaction is versatile, and various α-haloketones or α-haloaldehydes can be employed to generate diverse substitution patterns at the C2 and C3 positions of the final product. nih.gov Some modern variations of this method have been developed that proceed efficiently without the need for a catalyst or solvent. bio-conferences.org

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a paramount example. nih.govmdpi.comacs.org This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govsciforum.net

The GBB reaction is prized for its ability to rapidly generate molecular diversity, as each of the three components can be varied extensively. beilstein-journals.org It is considered one of the best methodologies for accessing imidazo[1,2-a]pyridine-3-amines. sciforum.net The reaction is often catalyzed by acids such as perchloric acid or scandium(III) triflate. nih.govacs.org

Aldehyde ComponentIsocyanide ComponentCatalystResulting ScaffoldReference
Benzaldehydetert-Butyl isocyanideSc(OTf)₃2-Phenyl-N-tert-butylimidazo[1,2-a]pyridin-3-amine nih.gov
4-ChlorobenzaldehydeCyclohexyl isocyanidePerchloric acid2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine acs.org
PropionaldehydeBenzyl isocyanideZrCl₄N-Benzyl-2-ethylimidazo[1,2-a]pyridin-3-amine nih.gov

This table presents illustrative examples of components used in the Groebke–Blackburn–Bienaymé reaction to synthesize various imidazo[1,2-a]pyridine derivatives.

Oxidative cyclization methods have emerged as powerful tools for imidazo[1,2-a]pyridine synthesis, often utilizing readily available starting materials. A common strategy involves the copper-catalyzed reaction of 2-aminopyridines with terminal alkynes and an aldehyde. bio-conferences.orgbeilstein-journals.org Another approach is the aerobic oxidative cyclization of 2-aminopyridines and ketones, which can be catalyzed by copper or iodine. organic-chemistry.orgcapes.gov.br These reactions proceed through various intermediates, including the formation of C-N and C-C bonds in a tandem process, with ambient air or other oxidants serving to drive the final aromatization step. capes.gov.br

A notable example is the gold-catalyzed redox reaction between a 2-aminopyridine N-oxide and an alkyne. This method offers an atom-economic pathway where the pyridine N-oxide acts as both a nucleophile and an internal oxidant to furnish the heterocyclic core. nih.gov

Modern synthetic chemistry has increasingly focused on transition-metal-catalyzed C-H activation and functionalization as a means to construct complex molecules efficiently. nih.gov Palladium and copper are frequently used catalysts for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.orgrsc.org These methods can involve the direct C-H arylation of a pre-formed imidazo[1,2-a]pyridine or the construction of the ring itself through a C-H activation/cyclization cascade. rsc.orgnih.gov

For instance, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to the scaffold. organic-chemistry.org Palladium-catalyzed intramolecular C-H activation has also been used to create more complex, fused ring systems based on the imidazo[1,2-a]pyridine core. rsc.org These advanced methods allow for novel disconnections and the synthesis of derivatives that are difficult to access through classical means. beilstein-journals.org

Targeted Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-amine: Strategic Considerations

The synthesis of the specific isomer this compound requires careful strategic planning, particularly concerning the introduction and positioning of the chloro and amino substituents. The most logical approach involves starting with a pyridine ring that already contains the necessary substituents in the correct positions, which then directs the regiochemical outcome of the imidazole (B134444) ring formation.

A plausible synthetic precursor for this target would be 3,5-diamino-5-chloropyridine . However, the synthesis of this specific precursor is non-trivial. A more common strategy would involve using a commercially available or readily synthesized 5-chloro-2,3-diaminopyridine . In this precursor, the chlorine atom is positioned to become the C6 substituent in the final imidazo[1,2-a]pyridine product. The challenge then becomes the regioselective cyclization to place the amino group at the C8 position. The cyclization of a 2,3-diaminopyridine (B105623) with a one-carbon electrophile (like formic acid or its equivalent) can potentially lead to two regioisomeric products: the desired 8-amino isomer and the undesired 5-amino isomer. Controlling this regioselectivity would be a key step in the synthesis.

While direct halogenation of the imidazo[1,2-a]pyridine scaffold is possible, it is not a suitable method for obtaining the 6-chloro derivative. Electrophilic halogenation reactions on the imidazo[1,2-a]pyridine ring system overwhelmingly occur at the C3 position due to the electron-rich nature of this site. researchgate.netnih.govresearchgate.net Methods using reagents like sodium chlorite (B76162) or N-chlorosuccinimide (NCS) reliably yield 3-chloroimidazo[1,2-a]pyridines. nih.gov

Therefore, the most effective and regioselective strategy for introducing a chlorine atom at the C6 position is to begin the synthesis with a pyridine ring that is already chlorinated at the corresponding position. For the imidazo[1,2-a]pyridine system, a substituent at the C5 position of the starting 2-aminopyridine will result in a C6-substituted product. nih.gov For the target compound, this would mean starting with a derivative of 5-chloropyridin-2-amine . For example, a Suzuki-Miyaura cross-coupling reaction could be used to attach a 2-aminopyridine-5-boronic acid pinacol (B44631) ester to another molecule, followed by cyclization to form the 6-substituted imidazo[1,2-a]pyridine ring. nih.gov This pre-functionalization approach ensures that the chlorine atom is placed unambiguously at the desired C6 position.

Approaches for Amination at the C8 Position

The introduction of an amine group at the C8 position of the 6-chloroimidazo[1,2-a]pyridine (B40424) scaffold is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this transformation, often involving the amination of a pre-functionalized imidazo[1,2-a]pyridine ring.

One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C8 position. For instance, a halogen, such as bromine, can be introduced at the C8 position and subsequently displaced by an amine source. Oxidative amination provides another route. For example, selective metalation at the C8-position of a purine (B94841) derivative using TMPMgCl·LiCl can be followed by treatment with an aminating agent to install the C8-amine. mdpi.com

Electrochemical methods also offer a mild and efficient pathway for C-H amination. researchgate.net In a process reported by Hajra's group, an oxidative C-H amination of imidazo[1,2-a]pyridines with morpholine (B109124) was achieved using (diacetoxy)iodobenzene (DIPA) as a mediator. nih.gov This approach avoids the need for pre-functionalization of the C8 position, representing a more atom-economical route.

Tandem Reactions for One-Pot Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of imidazo[1,2-a]pyridine derivatives, several tandem reactions have been developed.

A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction that provides a greener alternative for synthesizing imidazo[1,2-a]pyridines (IMPs). mdpi.com This can be combined with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot strategy to generate complex IMP-triazole hybrids. mdpi.com Another approach involves a three-component heteroannulation reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, which proceeds under mild, acid-free conditions to yield polysubstituted pyridines with high regioselectivity. organic-chemistry.org

Furthermore, a one-pot strategy for converting lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines has been designed, involving cleavage of C-O bonds, sp3 C-H bond oxidative activation, and intramolecular dehydrative coupling. nih.gov

Advanced Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further functionalized to generate a library of derivatives with diverse biological activities.

Introduction of Diverse Substituents onto the Fused Ring System

The imidazo[1,2-a]pyridine ring system is amenable to a variety of functionalization reactions at different positions. The C3 position is particularly reactive towards electrophilic substitution. For instance, C3-alkoxycarbonylation can be achieved using rose bengal as a photocatalyst, introducing an ester group that can be further transformed. nih.gov C3-sulfenylation can also be accomplished under visible light promotion with thiols. nih.gov

Direct C-H functionalization is a powerful tool for introducing substituents without the need for pre-installed leaving groups. rsc.org Visible light-induced C-H functionalization has emerged as a key strategy, with recent advances allowing for perfluoroalkylation and difluoromethylenephosphonation at the C3 position. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at C6 and C8

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions are widely used to modify the 6-chloro and 8-amino positions of the imidazo[1,2-a]pyridine core.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is frequently employed. libretexts.org For example, a 6-iodo- or 8-iodoimidazo[1,2-a]pyridine (B15351950) can be coupled with a boronic acid to introduce aryl or heteroaryl substituents. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties by reacting the halo-substituted imidazo[1,2-a]pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Palladium-catalyzed aminocarbonylation is another valuable technique for introducing carboxamide groups at the C6 or C8 positions. nih.gov This reaction involves the coupling of a halo-imidazo[1,2-a]pyridine with an amine and carbon monoxide.

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki-Miyaura6- or 8-halo-imidazo[1,2-a]pyridine, Boronic acidPd catalyst (e.g., Pd(dppf)Cl2), Base6- or 8-aryl/heteroaryl-imidazo[1,2-a]pyridine
Sonogashira6- or 8-halo-imidazo[1,2-a]pyridine, Terminal alkynePd catalyst, Cu(I) co-catalyst, Base6- or 8-alkynyl-imidazo[1,2-a]pyridine
Aminocarbonylation6- or 8-halo-imidazo[1,2-a]pyridine, Amine, COPd catalyst (e.g., SILP-Pd), Base6- or 8-carboxamido-imidazo[1,2-a]pyridine

Chemical Modifications of the C8-Amine Moiety

The C8-amine group of this compound serves as a versatile handle for further derivatization. Standard N-alkylation and N-acylation reactions can be readily performed to introduce a wide range of substituents.

Furthermore, the amine can participate in condensation reactions with various electrophiles. For example, reaction with aldehydes or ketones can form imines, which can be subsequently reduced to secondary amines. The amine can also be converted into other functional groups, such as amides, sulfonamides, or ureas, through reactions with appropriate acylating or sulfonylating agents. These modifications can significantly impact the biological activity of the resulting compounds.

Microwave-Assisted Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. acs.org Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.comnih.gov

Several methods for the synthesis of imidazo[1,2-a]pyridine derivatives have been adapted for microwave irradiation. organic-chemistry.orgnih.gov For instance, a microwave-assisted, metal-free synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines has been reported, proceeding via an amine-triggered benzannulation. organic-chemistry.org This method offers a rapid and efficient route to these compounds. organic-chemistry.org

Green chemistry principles are also being applied to the synthesis of this scaffold. nih.gov This includes the use of greener solvents, catalyst-free reactions, and the development of one-pot multicomponent reactions to minimize waste and improve atom economy. mdpi.comorganic-chemistry.orgmdpi.com For example, the use of a recyclable palladium catalyst on a supported ionic liquid phase for aminocarbonylation reactions represents a step towards more sustainable synthesis. nih.gov

Reactivity Profiles and Mechanistic Investigations of 6 Chloroimidazo 1,2 a Pyridin 8 Amine

Electronic Structure and Aromaticity of the Imidazo[1,2-a]pyridine (B132010) System

The imidazo[1,2-a]pyridine core is an aromatic system composed of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. bio-conferences.org This system is isoelectronic with indole (B1671886) but contains a bridgehead nitrogen atom. The aromaticity of the scaffold is derived from a delocalized π-electron system containing ten electrons, which formally satisfies Hückel's rule (4n+2, where n=2).

The bonding structure involves sp² hybridized carbon and nitrogen atoms, each contributing a p-orbital to the continuous π-system. beilstein-journals.org The lone pair of the pyrrole-like nitrogen (N1) is part of the aromatic sextet, while the lone pair of the pyridine-like nitrogen (N4) lies in an sp² orbital in the plane of the ring and is not involved in aromaticity. beilstein-journals.org This electronic arrangement makes the imidazo[1,2-a]pyridine system a π-excessive heterocycle, particularly in the five-membered ring. Computational studies, such as Density Functional Theory (DFT), are frequently employed to analyze the electronic structure, including the distribution of Frontier Molecular Orbitals (HOMO and LUMO), which are key to predicting the molecule's reactivity. nih.govacs.orgnih.gov

The electrostatic potential map of the parent imidazo[1,2-a]pyridine shows a high electron density on the imidazole part of the molecule, indicating its susceptibility to electrophilic attack, while the pyridine ring is comparatively electron-deficient.

Influence of the C6-Chloro Substituent on Reactivity

The introduction of a chlorine atom at the C6 position of the imidazo[1,2-a]pyridine ring significantly modulates its electronic properties and, consequently, its chemical reactivity. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a positive mesomeric effect (+M), donating electron density to the aromatic system.

In the case of the pyridine ring, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution. The C6 position is para to the bridgehead nitrogen (N9) and meta to the pyridine nitrogen (N4). The electron-withdrawing nature of the chloro group at C6 further reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at positions ortho and para to the substituent.

Conversely, the deactivating inductive effect of the C6-chloro group can decrease the nucleophilicity of the entire imidazo[1,2-a]pyridine system. This effect is demonstrated in substitution reactions where electron-withdrawing groups on the pyridine ring can influence reaction rates and yields. acs.org For instance, studies on related systems show that the presence of electron-withdrawing groups can impact the feasibility and conditions required for reactions such as Suzuki cross-coupling.

Reactivity of the C8-Amine Group in Chemical Transformations

The C8-amine group is a powerful electron-donating group (+M > -I), which significantly influences the reactivity of the pyridine ring. The lone pair of the amino group can delocalize into the ring, increasing the electron density, particularly at the ortho (C7) and para (C5) positions. This activating effect makes the pyridine ring more susceptible to electrophilic substitution than an unsubstituted pyridine.

The primary amine at C8 is also a nucleophilic center and can readily participate in various chemical transformations. Common reactions involving an aromatic amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the electronic and steric properties of the molecule or to install a protecting group. quimicaorganica.orgyoutube.com The synthesis of imidazo[1,2-a]pyridine-8-carboxamides is a documented example of the utility of this reactivity. nih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although over-alkylation can be an issue. quimicaorganica.org

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -H, -OH, -CN, halogens) in Sandmeyer-type reactions.

The interplay between the activating C8-amine and the deactivating C6-chloro group creates a complex reactivity profile, where the regioselectivity of reactions is governed by the balance of these electronic effects.

Nucleophilic and Electrophilic Substitution Patterns of the Core Structure

The substitution pattern of 6-Chloroimidazo[1,2-a]pyridin-8-amine is dictated by the inherent electronics of the imidazo[1,2-a]pyridine core and the directing effects of the chloro and amine substituents.

Nucleophilic Substitution: The pyridine ring of the imidazo[1,2-a]pyridine system is generally electron-deficient and susceptible to nucleophilic attack, especially when substituted with leaving groups. uoanbar.edu.iqquimicaorganica.org In this compound, the chlorine atom at C6 can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity towards SNAr is enhanced by the electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen. The activating effect of the C8-amine group for electrophilic substitution makes nucleophilic substitution on the same ring less favorable, but the inherent properties of the pyridine ring and the presence of the halogen still allow for such reactions under appropriate conditions.

The table below summarizes the expected reactivity at different positions of the core structure.

PositionPredicted ReactivityInfluencing Factors
C3 Highly susceptible to electrophilic substitution.Inherent high electron density of the imidazole ring; stabilization of the cationic intermediate. stackexchange.com
C5 Activated towards electrophilic substitution.Para position to the strongly activating C8-amine group.
C6 Susceptible to nucleophilic substitution.Presence of a good leaving group (Cl); activation by the electron-deficient pyridine ring.
C7 Activated towards electrophilic substitution.Ortho position to the strongly activating C8-amine group.
N8-Amine Nucleophilic center.Readily undergoes acylation, alkylation, etc. quimicaorganica.orgnih.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the detailed reaction pathways and energetics of transformations involving this compound requires sophisticated computational chemistry methods. Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms, predicting reactivity, and analyzing transition states. nih.govacs.orgresearchgate.net

Reaction Pathway Elucidation: For a given transformation, such as the nucleophilic substitution of the C6-chloro group or the electrophilic substitution at C3, computational models can map out the entire reaction coordinate. This involves identifying all intermediates and transition states connecting the reactants to the products. For instance, in an SNAr reaction at C6, the pathway would involve the formation of a negatively charged Meisenheimer complex as an intermediate. DFT calculations can determine the stability of this intermediate. uoanbar.edu.iq Similarly, for electrophilic attack at C3, the pathway involves a cationic Wheland-type intermediate, whose stability relative to other possible intermediates (e.g., from attack at C2, C5, or C7) can be calculated to explain the observed regioselectivity. stackexchange.com

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction can be predicted. For example, analysis of the transition states for electrophilic attack at C3 versus C2 would demonstrate a lower energy barrier for the C3 pathway, confirming it as the kinetically favored process. stackexchange.com Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency). tandfonline.com

These computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Structure Activity Relationship Sar Methodologies for 6 Chloroimidazo 1,2 a Pyridin 8 Amine Analogs

Design Principles for SAR Studies in Imidazo[1,2-a]pyridine (B132010) Series

The design of SAR studies for the imidazo[1,2-a]pyridine series is founded on several key principles aimed at systematically exploring the chemical space around the core scaffold. A primary strategy involves molecular hybridization, where the imidazo[1,2-a]pyridine core is combined with other pharmacologically relevant moieties to create hybrid compounds with potentially enhanced activity. rsc.org The initial design often begins with a lead compound, identified through screening, which is then systematically modified.

Key design principles include:

Systematic Substitution: Introducing a variety of substituents at different positions on the bicyclic ring to probe the steric, electronic, and hydrophobic requirements of the target's binding site. nih.gov

Positional Isomerism: Evaluating the impact of moving a specific functional group to different positions on the scaffold.

Functional Group Modification: Altering key functional groups, such as the amine at C8 or the chloro group at C6, to amides, sulfonamides, or other bioisosteres to optimize binding, selectivity, and physicochemical properties. nih.gov

Target-Oriented Design: Leveraging structural information about the biological target (e.g., an enzyme active site) to design molecules with complementary features that can form specific, high-affinity interactions like hydrogen bonds or hydrophobic contacts. nih.gov

These studies are often guided by a "make-test-analyze" cycle, where new analogs are synthesized, their biological activity is measured, and the results are used to inform the design of the next generation of compounds.

Positional Effects of Substitution on Molecular Recognition and Interactions

The position of substituents on the imidazo[1,2-a]pyridine ring dramatically influences molecular recognition and biological activity. Research has shown that even minor changes in substituent placement can lead to significant differences in potency and selectivity.

C2 Position: Substitution at the C2 position is common. For instance, in a series of cholinesterase inhibitors, introducing a methyl group at C2 (equivalent to R2) was found to decrease inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this position may be sensitive to steric bulk. nih.gov

C3 Position: The C3 position is a frequent site for functionalization. mdpi.com However, its modification can be detrimental to activity in some cases. For example, in one study, placing a hydrophilic cytarabine (B982) moiety at C3 was found to be unfavorable for affinity, whereas placing it at C8 was beneficial. researchgate.net This highlights that the C3 position is critical for interaction with certain biological targets.

C7 Position: Modifications at this position can also be influential. For example, introducing a methyl group at what was designated the R4 position (C7) in one study led to the highest AChE inhibition activity in its series, indicating a favorable interaction pocket near this site. nih.gov

C8 Position: The C8 position is a key site for modulation. Studies on imidazo[1,2-a]pyridine-8-carboxamides have demonstrated that this position can be modified to optimize antimycobacterial activity and physicochemical properties. nih.gov The placement of hydrophilic groups at this position has been shown to enhance affinity in certain contexts. researchgate.net

These positional effects underscore the importance of a well-defined three-dimensional arrangement of functional groups for optimal interaction with the biological target.

Impact of Chemical Modifications at C2, C3, C6, and C8 on Activity Modulation

Building on positional effects, specific chemical modifications at key positions of the 6-Chloroimidazo[1,2-a]pyridin-8-amine scaffold are crucial for modulating activity.

C2 Modifications: Attaching different aryl or alkyl groups to the C2 position can significantly alter activity. In a series of anticancer agents, the nature of the group at C2 was pivotal. For example, attaching a phenylamino (B1219803) group was a key feature in a class of potent cyclin-dependent kinase (CDK) inhibitors. nih.gov In another study, compounds with a biphenyl (B1667301) side chain at C2 showed good AChE inhibition, while those with a phenyl side chain were inactive. nih.gov

C3 Modifications: This position is highly reactive and often used as a point for diversification. rsc.org Introducing ester groups via alkoxycarbonylation allows for further conversion into amides or hydroxymethyl groups. mdpi.com However, SAR studies indicate that bulky substituents at C3 can lead to a loss of activity, suggesting steric constraints within the binding site of many target proteins. researchgate.net

C6 Modifications: The chloro group at the C6 position is a critical feature. Halogen atoms, like chlorine, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Furthermore, the electron-withdrawing nature of chlorine influences the electronic properties of the entire ring system. In related heterocyclic systems, the presence of a dichlorophenyl group at a similar position was a starting point for developing broadly active tyrosine kinase inhibitors. researchgate.net Modifying or replacing this chloro group would be a key strategy in SAR exploration.

C8 Modifications: The amine group at C8 is a primary site for chemical elaboration. Converting the amine to various carboxamides has been a successful strategy for developing potent antimycobacterial agents. nih.gov The SAR of this series indicated that the nature of the substituent on the amide nitrogen was critical for activity. For example, N-adamantyl and N-benzyl groups were found to be important for potency.

Table 1: Effect of C8-Carboxamide Substituents on Antimycobacterial Activity This table is based on representative findings in the field and illustrates the principles of SAR.

Compound IDModification at C8Substituent (R) on CarboxamideMIC (μg/mL) against M. tuberculosis
Analog 1-CONH-RAdamantyl<0.2
Analog 2-CONH-RCyclohexyl1.56
Analog 3-CONH-RBenzyl0.39
Analog 4-CONH-R4-Chlorophenyl>100

Rational Design of Analogs based on Computational Prediction

Computational chemistry plays a vital role in the rational design of novel this compound analogs. These methods provide insights into ligand-target interactions, predict biological activity, and help prioritize compounds for synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule within the binding site of a target protein. nih.gov Docking studies on imidazo[1,2-a]pyridine derivatives have been used to estimate binding patterns and explain observed SAR. For instance, docking can reveal key hydrogen bonding interactions or hydrophobic contacts that are essential for activity. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the three-dimensional properties of a series of molecules with their biological activities. researchgate.net By generating a statistically significant model, researchers can predict the activity of unsynthesized analogs, guiding the design process toward more potent compounds.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.net A validated pharmacophore model can be used to screen large virtual libraries to identify novel scaffolds that fit the required features.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics and stability of a ligand-protein complex over time. rsc.orgnih.gov These simulations can confirm the stability of binding modes predicted by docking and provide insights into how a ligand might induce conformational changes in the target protein. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in this compound Research

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the core imidazo[1,2-a]pyridine scaffold with a structurally different framework that maintains the original's key pharmacophoric features. scite.ai This can lead to compounds with novel intellectual property, improved synthetic accessibility, or better drug-like properties. researchgate.net For example, the imidazo[1,2-a]pyridine scaffold itself has been successfully utilized as a novel scaffold in a scaffold hopping strategy to develop covalent inhibitors. rsc.org In another instance, computational searches of fragment databases led to a scaffold hop from other series to a novel imidazo[1,2-a]pyrazin-8-one core for developing mGlu2 receptor modulators. nih.gov

Bioisosteric Replacement: This involves the substitution of a specific functional group or substituent with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the C6-Chloro group with a trifluoromethyl (CF3) or cyano (CN) group to probe different electronic and steric effects.

Substituting the C8-amine with a hydroxyl, thiol, or small alkyl chain to alter hydrogen bonding capacity and polarity.

Replacing the entire imidazo[1,2-a]pyridine ring system with a bioisosteric heterocycle like 1,2,4-triazolo[1,5-a]pyrimidine, which is known to be a bioisostere for purine (B94841) scaffolds. mdpi.com

These strategies are powerful tools for optimizing lead compounds and navigating beyond the chemical space defined by the initial scaffold. researchgate.netresearchgate.net

Conformational Dynamics and Their Relevance to SAR

The biological activity of a molecule is not solely dependent on its static structure but also on its conformational flexibility and the dynamics of its interaction with the target. The imidazo[1,2-a]pyridine scaffold, while relatively rigid, has substituents that can rotate and adopt different conformations.

Recent research has highlighted that imidazo[1,2-a]pyridine derivatives can induce specific conformational changes in their target proteins. For example, one derivative was shown to modulate the active state of the KRASG12D oncoprotein by causing significant conformational shifts in its switch-I and switch-II regions, effectively forcing the protein into a stable, inactive-like state. nih.gov This demonstrates that the ligand's ability to stabilize a particular protein conformation is a key determinant of its activity.

Molecular dynamics simulations are the primary tool for studying these dynamic events. rsc.org By simulating the behavior of the ligand-protein complex, researchers can analyze:

The stability of the binding pose over time.

The flexibility of different parts of the ligand and protein.

The network of interactions (e.g., hydrogen bonds) and their persistence.

Large-scale conformational changes induced by ligand binding. researchgate.net

Understanding these dynamic aspects provides a more complete picture of SAR, explaining why some structurally similar compounds may have vastly different biological effects.

Computational and Theoretical Chemistry Studies on 6 Chloroimidazo 1,2 a Pyridin 8 Amine

Density Functional Theory (DFT) for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 6-chloroimidazo[1,2-a]pyridin-8-amine, DFT calculations can provide a deep understanding of its geometric and electronic properties.

Geometric Structure: DFT is employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, studies on similar imidazo[1,2-a]pyridine (B132010) derivatives have utilized DFT to confirm their three-dimensional arrangements.

Electronic Structure: Beyond geometry, DFT elucidates the electronic properties. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be determined. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. In related compounds, MEP maps have shown electron concentrations around electronegative atoms like nitrogen, oxygen, and chlorine, which are crucial for understanding intermolecular interactions.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations, often performed using DFT or other ab initio methods, are instrumental in predicting and interpreting the spectroscopic characteristics of a molecule. These theoretical predictions are invaluable for validating experimental data and assigning spectral features.

For this compound, these calculations could predict:

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is highly useful in the structural elucidation of newly synthesized compounds, as the calculated shifts can be correlated with experimental NMR data.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target.

In the context of this compound, docking simulations would involve:

Preparation of the Ligand and Target: A 3D structure of this compound would be generated and optimized. A protein target of interest, for example, a kinase or another enzyme implicated in a disease, would be obtained from a protein data bank.

Docking Simulation: The ligand would be placed in the binding site of the protein, and a scoring function would be used to estimate the binding affinity and predict the most stable binding pose.

Studies on related imidazo[1,2-a]pyridine derivatives have used molecular docking to identify key interactions, such as hydrogen bonds and pi-cation interactions, with amino acid residues in the active site of enzymes like pantothenate synthetase. These interactions are critical for the biological activity of the compounds.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a simulated physiological environment.

For the this compound-protein complex predicted by docking, an MD simulation would:

Simulate the movements of the ligand and protein atoms over a specific time period (e.g., nanoseconds).

Analyze the trajectory to assess the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.

Calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the complex over time. A stable complex will generally show a low and stable RMSD value.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for derivatives of this compound, the following steps would be necessary:

Data Set Preparation: A series of related imidazo[1,2-a]pyridine derivatives with known biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) would be calculated.

Model Building and Validation: A statistical method, such as multiple linear regression or partial least squares, would be used to build a mathematical equation linking the descriptors to the biological activity. The predictive power of the model would be rigorously validated.

For example, a 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, which successfully predicted the antimycobacterial activity of the compounds.

In Silico Screening and Virtual Library Design of this compound Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Virtual library design involves creating a set of hypothetical molecules for screening.

Starting with the this compound scaffold, a virtual library could be designed by adding various substituents at different positions on the imidazo[1,2-a]pyridine core. This library could then be screened against a specific protein target using molecular docking. The results of the virtual screen would prioritize a smaller number of derivatives for synthesis and biological testing, thereby accelerating the drug discovery process. This approach is often guided by pharmacophore models, which define the essential structural features required for binding to the target.

Advanced Spectroscopic and Analytical Characterization of 6 Chloroimidazo 1,2 a Pyridin 8 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in 6-Chloroimidazo[1,2-a]pyridin-8-amine can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the imidazo[1,2-a]pyridine (B132010) core, protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts. For instance, in related imidazo[1,2-a]pyridine derivatives, the protons typically appear in the aromatic region (δ 6.5-8.5 ppm). The protons on the pyridine ring of a 7-methyl-2-phenylimidazo[1,2-a]pyridine, for example, show signals at δ 8.00 (d), 7.36 (m), and 6.62 (d) ppm. tci-thaijo.org The amino group (NH₂) protons on the 8-position would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. For the this compound scaffold, the carbon atoms of the fused heterocyclic system resonate at distinct chemical shifts. In similar structures like 7-methyl-2-phenylimidazo[1,2-a]pyridine, carbon signals are observed between δ 107.7 and 146.4 ppm. tci-thaijo.org The carbon atom attached to the chlorine (C-6) would be influenced by the halogen's electronegativity, and its chemical shift would be a key indicator for structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to definitively assign all proton and carbon signals, especially in complex derivatives. thieme-connect.debas.bg

Table 1: Representative NMR Data for Imidazo[1,2-a]pyridine Derivatives

Nucleus Chemical Shift Range (ppm) Notes
¹H 6.5 - 8.6 Aromatic protons on the imidazo[1,2-a]pyridine core. tci-thaijo.orgresearchgate.net
¹H Variable (broad) Amine (NH₂) protons, dependent on solvent and concentration.
¹³C 105 - 150 Carbon atoms of the fused heterocyclic rings. tci-thaijo.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental formula of this compound.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M]⁺), which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₆ClN₃), the expected monoisotopic mass is approximately 167.0250 g/mol . uni.lu The presence of the chlorine atom is readily identified by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule breaks apart in a predictable manner. Common fragmentation pathways for aromatic amines and heterocyclic compounds include the loss of small molecules or radicals. miamioh.edu For this compound, potential fragmentation could involve the loss of HCN from the imidazole ring, or cleavage of the amine group. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms. For instance, a related compound, 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde, shows a predicted [M+H]⁺ peak at m/z 181.01631. uni.lu

Table 2: Predicted m/z Values for Adducts of 6-Chloroimidazo[1,2-a]pyridin-3-amine

Adduct m/z
[M+H]⁺ 168.03230
[M+Na]⁺ 190.01424
[M-H]⁻ 166.01774

Data derived for the isomeric compound 6-chloroimidazo[1,2-a]pyridin-3-amine. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings will produce a complex pattern of bands in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. optica.orgnih.gov The absorption spectra of related compounds often show multiple bands; for example, V-shaped bis-imidazo[1,2-a]pyridine fluorophores display intense bands around 250-270 nm and a less intense, broader band at longer wavelengths, which can be influenced by intramolecular charge-transfer (ICT) transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the heterocyclic core.

Table 3: Typical IR Absorption Frequencies for Imidazo[1,2-a]pyridine Derivatives

Functional Group Wavenumber (cm⁻¹) Vibration Type
N-H (amine) 3300 - 3500 Stretching
Aromatic C-H > 3000 Stretching
C=N / C=C 1400 - 1650 Stretching
C-Cl 600 - 800 Stretching

Data based on general values and findings for related imidazopyridine structures. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state.

For a molecule like this compound, a successful crystal structure determination would confirm the planarity of the fused imidazopyridine ring system. It would also reveal the precise geometry of the exocyclic amine group and the C-Cl bond. A study on the related compound, 6-Bromo-imidazo[1,2-a]pyridin-8-amine, showed that the molecules are approximately planar and form intermolecular N-H···N hydrogen bonds in the crystal lattice. nih.gov Such hydrogen bonding networks are also expected for the chloro-analogue, influencing its crystal packing and physical properties. The analysis of crystal structures of various imidazo[1,2-a]pyridine derivatives has shown that the introduction of different substituents does not significantly affect the core structural occupancy. nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reverse-phase column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and water, the compound would elute at a characteristic retention time. rsc.orgnih.gov The purity is determined by the relative area of the main peak in the chromatogram, with high purity samples showing a single, sharp peak. Purity levels exceeding 98% have been demonstrated for related imidazopyridine derivatives using this technique. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS is a powerful combination of separation and detection. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer for identification. While derivatization might be necessary to increase the volatility of the amine group, GC-MS can provide both purity information and mass data for the parent compound and any impurities. Commercial suppliers of 6-Chloroimidazo[1,2-a]pyridine (B40424) often use GC to assess assay purity, with typical specifications being ≥96.0%. thermofisher.com

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₇H₆ClN₃). A close match between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of this compound. The TGA curve would show the temperature at which the compound begins to decompose. For a pure, anhydrous sample, a single-step decomposition is often observed. If the compound exists as a hydrate, TGA can quantify the amount of water by showing a mass loss at lower temperatures (typically below 120°C), as has been observed for some hydrated imidazo[1,2-a]pyridine derivatives. nih.gov

Advanced Topics and Future Research Directions for 6 Chloroimidazo 1,2 a Pyridin 8 Amine

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of the imidazo[1,2-a]pyridine (B132010) core has traditionally relied on methods like the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. e3s-conferences.orgmdpi.com However, the future of synthesizing derivatives of 6-Chloroimidazo[1,2-a]pyridin-8-amine lies in exploring more innovative and efficient synthetic strategies.

Photochemical Synthesis: Visible-light photochemistry has emerged as a powerful and sustainable tool for constructing complex molecules, including functionalized imidazopyridines. nih.govresearchgate.net These methods often proceed via radical pathways, enabling C-H functionalization under mild conditions. nih.gov For instance, the use of photocatalysts like eosin (B541160) Y or iridium complexes can facilitate the introduction of various functional groups onto the imidazopyridine scaffold. nih.gov This approach could be adapted for the late-stage functionalization of the this compound core.

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to conventional chemical oxidants and reductants for synthesizing and functionalizing heterocyclic compounds. rsc.orgresearchgate.net Electrochemical methods have been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, including amination, cyanation, and phosphorothiolation. researchgate.net This technique could provide a novel pathway for creating derivatives of this compound with high atom economy. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for imidazo[1,2-a]pyridine synthesis. bio-conferences.orgorganic-chemistry.org A metal-free, microwave-assisted method for synthesizing 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines has been reported, highlighting the potential for rapid and efficient synthesis. organic-chemistry.org This high-speed method is advantageous for building libraries of compounds for screening purposes. e3s-conferences.org

Novel Catalytic Systems: Research into new catalytic systems continues to provide milder and more efficient synthetic routes. Copper-catalyzed aerobic dehydrogenative cyclization and systems using flavin and iodine as coupled organocatalysts are examples of recent advancements. organic-chemistry.orgacs.org A recyclable palladium catalyst on a supported ionic liquid phase has been used for the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines, a strategy that could be adapted for functionalizing the 6-chloro-8-iodo precursor. nih.gov

Synthetic Method Catalyst/Conditions Key Advantages Potential Application for this compound
Photochemical Synthesis Eosin Y, Iridium complexes, Blue LEDMild conditions, High functional group tolerance, Green oxidant (air) nih.govLate-stage functionalization at various positions.
Electrochemical Synthesis Redox mediator (e.g., catalytic HI), Undivided cellAvoids harsh chemical oxidants, High atom economy rsc.orgresearchgate.netDirect C-H functionalization and cyclization.
Microwave-Assisted Synthesis Metal-free, Pyrrolidine as amine triggerRapid reaction times (minutes), High yields organic-chemistry.orgRapid library synthesis of substituted analogs.
Novel Catalysis Cu(I), Flavin-Iodine, Supported PdAerobic oxidation, Environmentally friendly, Catalyst recyclability organic-chemistry.orgacs.orgnih.govEfficient and selective introduction of functional groups.

Development of Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in pharmaceutical research. tandfonline.com Future work on this compound will likely prioritize the development of sustainable protocols.

Key areas of focus include:

Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. An ultrasound-assisted, metal-catalyst-free synthesis of imidazo[1,2-a]pyridines in water has been developed. organic-chemistry.org Another approach uses Cu(II)-ascorbate catalysis in aqueous micellar media for a domino A³-coupling reaction to form the imidazopyridine ring. acs.org

Catalyst-Free Reactions: Protocols that eliminate the need for a catalyst are highly desirable. A rapid, catalyst-free synthesis of imidazo[1,2-a]pyridine in cyclohexane (B81311) has been reported, offering advantages in terms of cost and environmental impact. tandfonline.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. The enzyme Candida antarctica lipase (B570770) B (CALB) has been used for the biocatalytic synthesis of imidazo[1,2-a]pyridines. acs.org This approach represents a significant step towards highly sustainable pharmaceutical manufacturing.

High-Throughput Synthesis and Screening Applications

To accelerate the discovery of new drug candidates, high-throughput synthesis (HTS) and screening methods are essential. e3s-conferences.org For this compound, this involves creating large libraries of structurally related compounds for biological evaluation.

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step. bio-conferences.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a heterocyclic amidine, an aldehyde, and an isocyanide, is a versatile method for producing diverse imidazo[1,2-a]pyridine derivatives. nih.govmdpi.com This strategy could be employed to synthesize a library of analogs by varying the components reacted with a suitable 6-chloro-8-amino-imidazopyridine precursor.

Library Synthesis: The goal of HTS is to synthesize a collection of compounds, or a library, for subsequent biological screening. nih.gov By applying efficient and versatile reactions like the GBB-3CR, a small library of imidazopyridine compounds was synthesized and tested for efficacy as PD-L1 antagonists. nih.gov This demonstrates a viable workflow for exploring the therapeutic potential of new derivatives based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can be applied to the design of novel analogs of this compound.

Future directions include:

De Novo Drug Design: AI models can generate entirely new molecular structures with desired properties. mdpi.com By training on vast datasets of known active molecules, these models can propose novel imidazopyridine derivatives that are predicted to have high efficacy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.com

Virtual Screening: ML algorithms can screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.govmdpi.com This can prioritize which derivatives of this compound should be synthesized and tested, saving significant time and resources. nih.gov

Predictive Modeling: AI can predict various properties of molecules, including their three-dimensional structure, interaction with protein targets, and potential toxicity. mdpi.com For example, deep learning methods have shown significant improvements in predicting protein structures and protein-ligand interactions. mdpi.comnih.gov This can guide the rational design of more potent and safer drugs based on the this compound scaffold.

AI/ML Application Description Impact on Research for this compound
De Novo Design Generates novel molecular structures with optimized properties. mdpi.comProposes new, synthetically accessible analogs with potentially improved biological activity.
Virtual Screening Computationally screens large libraries to identify promising candidates. nih.govPrioritizes synthetic efforts on derivatives with the highest probability of success.
Property Prediction Models predict biological activity, ADMET properties, and protein binding. mdpi.comFacilitates the rational design of safer and more effective compounds.
Synthesis Planning AI algorithms can propose efficient synthetic routes for target molecules. springernature.comHelps chemists devise optimal pathways for novel, complex derivatives.

Investigation of Novel Reactivity and Functionalization at Peripheral Sites

Direct functionalization of the pre-formed imidazo[1,2-a]pyridine core is an efficient strategy for creating derivatives. nih.govrsc.org Future research will focus on developing novel methods to selectively modify the peripheral sites of this compound.

C-H Functionalization: Direct C-H activation has become a major focus in organic synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net Numerous methods have been developed for the C-H functionalization of imidazo[1,2-a]pyridines, particularly at the C3 position, using transition-metal-free or photocatalytic conditions. nih.govresearchgate.net These strategies could be explored to introduce new substituents onto the pyridine (B92270) or imidazole (B134444) ring of the target compound.

Functionalization at Positions 6 and 8: While much work has focused on the C3 position, methods for functionalizing the pyridine ring are also crucial. Palladium-catalyzed aminocarbonylation has been used to introduce carboxamide groups at the 6 or 8 positions from the corresponding iodo-derivatives. nih.gov A synthetic route has also been reported for introducing a phenylthioether moiety at both the C2 and C8 positions in one step. mdpi.com These approaches provide pathways to modify the periphery of this compound, which is critical for tuning its pharmacological properties.

Advanced Mechanistic Studies of Select Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. nih.govnih.gov For the synthesis and functionalization of this compound, advanced mechanistic studies will be invaluable.

Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction pathways, identify transition states, and explain observed regioselectivity. Molecular docking and dynamics simulations have been used to study the interactions of imidazopyridine derivatives with biological targets, providing insights for rational drug design. acs.orgnih.gov

Kinetic Studies: Detailed kinetic analysis can help elucidate the rate-determining steps of a reaction and provide evidence for proposed intermediates.

Radical Trapping Experiments: For reactions believed to proceed via radical pathways, such as many photochemical reactions, experiments using radical scavengers like TEMPO can confirm the presence of radical intermediates. mdpi.com

By combining experimental and computational approaches, a clearer picture of the mechanisms governing key transformations can be achieved, enabling the development of more efficient, selective, and robust synthetic routes to novel derivatives of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.